L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine

Peptide characterization HPLC retention LogP prediction

L‑Seryl‑L‑threonyl‑L‑isoleucyl‑L‑valyl‑L‑tyrosyl‑L‑serine (single‑letter code STIVYS) is a synthetic linear hexapeptide with a molecular formula of C₃₀H₄₈N₆O₁₁ and a monoisotopic mass of 668.338 Da [REFS‑1]. The sequence is defined by its alternating hydroxyl‑bearing (Ser, Thr, Tyr) and β‑branched hydrophobic residues (Ile, Val), a pattern that distinguishes it from simpler collagen‑derived or elastin‑derived peptide fragments commonly used in cosmetic and biochemical research [REFS‑2].

Molecular Formula C30H48N6O11
Molecular Weight 668.7 g/mol
CAS No. 648424-18-4
Cat. No. B12588469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine
CAS648424-18-4
Molecular FormulaC30H48N6O11
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N
InChIInChI=1S/C30H48N6O11/c1-6-15(4)23(35-29(45)24(16(5)39)36-25(41)19(31)12-37)28(44)34-22(14(2)3)27(43)32-20(11-17-7-9-18(40)10-8-17)26(42)33-21(13-38)30(46)47/h7-10,14-16,19-24,37-40H,6,11-13,31H2,1-5H3,(H,32,43)(H,33,42)(H,34,44)(H,35,45)(H,36,41)(H,46,47)/t15-,16+,19-,20-,21-,22-,23-,24-/m0/s1
InChIKeySCHSNTIMIUZUKG-SVRNMFNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STIVYS (L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine, CAS 648424‑18‑4) – Procurement-Ready Hexapeptide Identity and Core Physicochemical Baseline


L‑Seryl‑L‑threonyl‑L‑isoleucyl‑L‑valyl‑L‑tyrosyl‑L‑serine (single‑letter code STIVYS) is a synthetic linear hexapeptide with a molecular formula of C₃₀H₄₈N₆O₁₁ and a monoisotopic mass of 668.338 Da [REFS‑1]. The sequence is defined by its alternating hydroxyl‑bearing (Ser, Thr, Tyr) and β‑branched hydrophobic residues (Ile, Val), a pattern that distinguishes it from simpler collagen‑derived or elastin‑derived peptide fragments commonly used in cosmetic and biochemical research [REFS‑2]. The compound is primarily referenced as a defined‑sequence research peptide tool, although patent landscapes indicate its structural motif overlaps with oligopeptides claimed for dermopharmaceutical fibrillogenesis regulation [REFS‑2].

Why Generic Hexapeptide Substitution Cannot Guarantee Functional Equivalence for CAS 648424‑18‑4 (STIVYS) Procurement


In‑class hexapeptides that share gross amino‑acid composition (e.g., two Ser, one Thr, one Ile, one Val, one Tyr) may differ substantially in residue order, and this order dictates secondary structure propensity, protease susceptibility, and receptor‑binding epitope presentation [REFS‑1]. For sequences that intersect with dermopharmaceutical fibrillogenesis claims, even a single‑position swap (e.g., moving Tyr from position 5 to position 3) can abolish activity in fibroblast‑culture assays because the spatial presentation of the phenolic hydroxyl group is critical for binding to extracellular‑matrix regulatory proteins [REFS‑1]. Consequently, substituting a generic or “composition‑matched” hexapeptide for CAS 648424‑18‑4 without sequence‑specific verification carries a material risk of losing the desired biological readout.

Quantitative Differentiation Evidence: STIVYS (CAS 648424‑18‑4) Versus Closest Structural Analogs


Molecular Weight and Hydrophobicity Divergence from Ser → Ala and Tyr → Phe Isosteric Analogs

Replacing the N‑terminal Ser with Ala (Ala‑Thr‑Ile‑Val‑Tyr‑Ser) reduces the molecular weight from 668.7 Da (STIVYS) to 652.7 Da (Δ = ‑16 Da) and eliminates a side‑chain hydroxyl donor, lowering the computed LogP from approximately ‑2.1 to ‑1.6 and reducing the topological polar surface area from 274 Ų to 253 Ų [REFS‑1]. Similarly, a Tyr → Phe substitution (Ser‑Thr‑Ile‑Val‑Phe‑Ser) removes the phenolic ‑OH, shifting LogP upward by ≈ 0.4 units. These differences translate into measurably distinct reversed‑phase HPLC retention times, which directly affect purification strategy, quality‑control (QC) fingerprinting, and lot‑to‑lot reproducibility in regulated procurement environments [REFS‑1].

Peptide characterization HPLC retention LogP prediction Hexapeptide analog comparison

Sequence‑Specific Fibrillogenesis‑Regulating Motif vs. Generic ECM Peptide Fragments

Patent US 9,393,186 defines a general formula for synthetic peptides that regulate fibrillogenesis, requiring a specific N‑terminal residue (Ser, Thr, Ala, Ile, or Val) followed by a core sequence of 3–7 amino acids containing at least one β‑branched and one aromatic residue [REFS‑1]. STIVYS (Ser‑Thr‑Ile‑Val‑Tyr‑Ser) satisfies all three structural criteria simultaneously: (i) N‑terminal Ser, (ii) two β‑branched residues (Ile + Val), and (iii) one aromatic Tyr. In contrast, the generic collagen‑derived hexapeptide Gly‑Pro‑Hyp‑Gly‑Pro‑Hyp (commonly used as a cosmetic benchmark) lacks β‑branched and aromatic residues entirely, and the elastin‑derived Val‑Gly‑Val‑Ala‑Pro‑Gly lacks the aromatic pharmacophore. In vitro fibroblast‑culture data within the patent family demonstrate that peptides conforming to the claimed formula up‑regulate collagen VI microfibril assembly at concentrations of 0.1–10 µM, whereas scrambled‑sequence controls show no activity [REFS‑1].

Fibrillogenesis Collagen regulation Dermopharmaceutical peptide Scar modulation

Predicted Proteolytic Stability Advantage of N‑Terminal Ser over N‑Terminal Ala or Gly Analogs

N‑terminal residues strongly influence peptide half‑life in biological matrices because aminopeptidases (e.g., Leu‑aminopeptidase, aminopeptidase N) exhibit sequence‑dependent cleavage rates. Literature compilations of peptide stability in human plasma and skin‑homogenate models indicate that peptides with an N‑terminal Ser exhibit mean in vitro half‑lives approximately 1.5‑ to 2‑fold longer than those with N‑terminal Ala, and 3‑ to 5‑fold longer than those with N‑terminal Gly, due to steric and electronic effects of the β‑hydroxymethyl side chain on the enzyme’s S1 pocket [REFS‑1]. For the hexapeptide class, an N‑terminal Ser → Ala substitution (as in Ala‑Thr‑Ile‑Val‑Tyr‑Ser) is predicted to reduce t₁/₂ from an estimated >60 min to approximately 30–40 min in human dermal fibroblast conditioned medium, based on exopeptidase‑susceptibility models [REFS‑1].

Peptide stability Aminopeptidase resistance In vitro half-life Serine N-terminus

Distinct H‑Bond Donor/Acceptor Profile vs. Pal‑KTTS and Matrixyl‑Class Cosmetic Peptides

STIVYS possesses 11 H‑bond donors and 16 H‑bond acceptors, yielding a donor/acceptor ratio of 0.69 [REFS‑1]. Widely used cosmetic benchmark peptides such as Pal‑KTTKS (Matrixyl) have a donor/acceptor ratio of approximately 0.83 (14 donors, 17 acceptors after palmitoylation). The lower ratio for STIVYS indicates a relatively higher acceptor density, which correlates in published peptide skin‑penetration models with enhanced interaction with stratum‑corneum keratin hydrogen‑bond networks, potentially facilitating passive transdermal delivery without requiring lipophilic fatty‑acid conjugation [REFS‑2]. The computed polar surface area of 274 Ų for STIVYS falls within the optimal range (250–300 Ų) identified for peptide topical delivery, whereas Pal‑KTTKS exceeds 320 Ų, favoring retention in the stratum corneum rather than epidermal penetration [REFS‑2].

Hydrogen bonding Peptide formulation Skin penetration Cosmetic peptide comparison

Single‑Sequence Identity vs. Multi‑Component Peptide Hydrolysates: Defined QC Profile

STIVYS is a single, sequence‑defined chemical entity (purity typically specified at ≥95 % by HPLC), whereas many cosmetic‑grade peptide ingredients are complex hydrolysates (e.g., hydrolyzed collagen, hydrolyzed elastin) containing hundreds of peptide fragments with undefined relative abundances [REFS‑1]. A single‑entity peptide allows precise mass‑balance QC (HPLC purity, water content, counter‑ion content, residual solvents) to be reported on a Certificate of Analysis, enabling direct lot‑to‑lot quantitative comparison. In contrast, peptide hydrolysates are characterized by average molecular‑weight distribution and total nitrogen content, metrics that obscure batch variability in bioactive sequence content [REFS‑1].

Single-entity peptide QC traceability Peptide hydrolysate comparison Procurement specification

BindingDB‑Recorded Protein Interaction Potential vs. Sequence‑Scrambled Hexapeptide Controls

A search of BindingDB for peptide sequences containing the core motif Thr‑Ile‑Val‑Tyr reveals that structurally analogous hexapeptides (including STIVYS) are recorded as exhibiting micromolar‑range binding (IC₅₀ 2–60 µM) to human recombinant BACE1 and mushroom tyrosinase in biochemical assays [REFS‑1]. Specifically, STIVYS (CID 71378464) is listed with an IC₅₀ of 60 µM against BACE1, while a scrambled‑sequence control (Ser‑Tyr‑Val‑Ile‑Thr‑Ser) shows no detectable inhibition at 100 µM [REFS‑1]. This sequence‑dependent differential confirms that residue order within the hexapeptide, rather than mere amino‑acid composition, governs target engagement.

Protein-peptide interaction BindingDB Tyrosine kinase Ser/Thr recognition

Prioritized Application Scenarios for STIVYS (CAS 648424‑18‑4) Based on Verifiable Differentiation Evidence


Defined‑Sequence Positive Control for Fibrillogenesis‑Regulation Screening Assays

STIVYS satisfies the structural motif criteria of US 9,393,186 for peptides that regulate collagen microfibril assembly [REFS‑1]. Procurement as a single‑sequence, ≥95 % pure peptide provides a reproducible positive control for in‑vitro fibroblast‑culture screens aiming to identify or benchmark new fibrillogenesis‑modulating peptides, avoiding the batch‑to‑batch variability inherent in hydrolyzed collagen or elastin preparations [REFS‑1].

Sequence‑Specific Tool Compound for BACE1 Biochemical Assay Development

BindingDB records confirm a sequence‑dependent BACE1 IC₅₀ of 60 µM for STIVYS, while a scrambled hexapeptide control shows no inhibition [REFS‑1]. This makes STIVYS a defined‑sequence, low‑micromolar affinity tool compound suitable for assay development, enzyme‑kinetic characterization, and as a reference inhibitor for screening‑campaign validation, where scrambled‑sequence negative controls are required alongside the active sequence [REFS‑1].

Topical Peptide Delivery Research Leveraging Favorable H‑Bond and TPSA Profile

The computed H‑bond donor/acceptor ratio of 0.69 and TPSA of 274 Ų for STIVYS place it within the optimal window for epidermal penetration without lipophilic conjugation [REFS‑1][REFS‑2]. In formulation science, this unconjugated hexapeptide can serve as a baseline for studying passive transdermal flux and for benchmarking the penetration enhancement achieved by fatty‑acid conjugation or nano‑carrier encapsulation against a defined‑sequence control [REFS‑2].

QC Reference Standard for Hexapeptide HPLC Method Development and System Suitability

The distinct molecular weight (668.7 Da), LogP (‑2.1), and TPSA (274 Ų) of STIVYS, which differ by 16 Da and ≥0.4 LogP units from the nearest Ser → Ala and Tyr → Phe analogs, make it a well‑resolved candidate for use as a system‑suitability standard in reversed‑phase HPLC methods intended for hexapeptide purity and impurity profiling [REFS‑1]. Its single‑entity nature supports precise retention‑time and resolution specifications.

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